2'-Deoxy-N4-dimethylcytidine

Description

Significance of Modified Deoxynucleosides in Genome Function and Fidelity

The integrity of the genome is constantly challenged by both endogenous and exogenous factors that can chemically alter the structure of deoxynucleotides. These modifications can occur within the DNA polymer itself or to the precursor deoxynucleoside triphosphate (dNTP) pool before incorporation. embopress.org Such alterations can have profound consequences for cellular processes. Modified bases may exhibit ambiguous base-pairing properties, leading to mutations during DNA replication if not corrected. embopress.org

Enzymatically introduced modifications, often involving methylation, serve as epigenetic marks that regulate gene expression without altering the underlying DNA sequence. nih.gov These modifications can influence DNA-protein interactions, DNA conformation, and chromatin structure. researchgate.net In bacteria, for instance, DNA modifications are a key component of restriction-modification (R-M) systems, which act as a primitive immune system to degrade foreign DNA while protecting the host's own genome. biosynth.commedchemexpress.com Furthermore, modifications can direct DNA repair machinery to the correct strand during mismatch repair. biosynth.com

Conversely, uncontrolled modifications or the incorporation of damaged precursors can threaten genome stability. google.com The cellular dNTP pool is a critical factor, and imbalances or the presence of modified precursors can lead to increased mutation rates and are a hallmark of some cancers. google.com Therefore, the study of modified deoxynucleosides is fundamental to understanding the complex interplay between DNA damage, repair, epigenetic regulation, and disease. embopress.org

Overview of N4-Methylation in Cytosine Bases of Nucleic Acids

Methylation of cytosine can occur at two primary positions: the C5 carbon, yielding the well-studied 5-methylcytosine (B146107) (5mC), and the exocyclic amino group at the N4 position. nih.gov N4-methylcytosine (m4C) is a pivotal epigenetic modification in many organisms. acs.orgoup.com It is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent DNA methyltransferases that transfer a methyl group to the N4 nitrogen of cytosine. nih.gov

In prokaryotes, m4C is a widespread modification involved in R-M systems, protecting host DNA from cleavage by its own restriction endonucleases. mdpi.comnih.govnih.gov Beyond this protective role, m4C has been shown to be involved in the regulation of DNA replication, repair, and gene expression. researchgate.netresearchgate.net For example, in Helicobacter pylori, m4C methylation is critical for the regulation of genes related to pathogenesis, including adherence to host cells. nih.gov In some thermophilic organisms, m4C is thought to replace 5mC, possibly due to its resistance to deamination-induced mutagenesis. nih.gov While m4C is a known modification, enzymes capable of removing this mark have also been identified; for example, TET family dioxygenases have been shown to possess N-demethylase activity, converting m4C back to cytosine in DNA. biosynth.com

Further methylation at the N4 position can produce N4,N4-dimethylcytidine (m42C). While research on this modification in DNA is limited, its ribonucleoside counterpart has been identified in the ribosomal RNA (rRNA) of archaea. In the hyperthermophilic archaeon Thermococcus kodakarensis, m42C is found at a universally conserved position in the 16S rRNA and is critical for ribosome function and growth at extremely high temperatures. The enzyme responsible for its synthesis is a unique RNA methyltransferase that targets intact ribosomes.

| Compound Name | Abbreviation | Common Location | Primary Known Function |

|---|---|---|---|

| Cytosine | C | DNA/RNA | Canonical base for genetic coding. |

| 5-methylcytosine | 5mC | Eukaryotic & Prokaryotic DNA | Epigenetic gene regulation, gene silencing. nih.gov |

| N4-methylcytosine | m4C | Prokaryotic DNA, RNA | Restriction-modification systems, gene regulation. acs.orgnih.gov |

| N4,N4-dimethylcytidine | m42C | Archaeal rRNA | Enhances ribosome stability at high temperatures. biosynth.com |

Rationale for Dedicated Research on 2'-Deoxy-N4-dimethylcytidine

Despite the established roles of N4-methylcytosine in DNA and N4,N4-dimethylcytidine in RNA, the corresponding deoxynucleoside, this compound, remains largely uncharacterized within a biological context. The rationale for its dedicated study is compelling and multifaceted.

First, the existence and functional importance of both mono- and di-N4-methylated cytidines in different nucleic acid contexts strongly suggest that the N4 position is a critical hub for biological modification and regulation. acs.org The discovery of m42C in archaeal ribosomes, where it confers stability under extreme environmental stress, raises the logical question of whether this compound could perform a similar stabilizing or regulatory role in DNA.

Second, structural and biophysical studies of N4,N4-dimethylcytidine in RNA duplexes have demonstrated that the two methyl groups significantly disrupt canonical Watson-Crick base pairing with guanine (B1146940). This disruption is much more significant than that caused by the single methyl group in N4-methylcytidine. It is therefore crucial to investigate whether the incorporation of this compound into a DNA double helix would have a similarly disruptive effect. Such a property could imply a potent mutagenic potential or a role as a unique structural signal within the genome.

Finally, metabolic studies in E. coli have shown that while the base N4-methylcytosine can be utilized by uracil (B121893) auxotrophs (implying an enzymatic pathway for its conversion back to cytosine), N4,N4-dimethylcytosine cannot support growth. researchgate.net This suggests that the dimethylated form may not be recognized by the same "eraser" enzymes that handle the monomethylated version, potentially making it a more persistent and problematic lesion if it were to form in DNA. Understanding its potential for formation, its impact on DNA polymerase fidelity, and its recognition (or lack thereof) by DNA repair enzymes is essential for a complete picture of cytosine modification biology. The existence of the compound as a synthetic chemical available for research provides the necessary tool to answer these fundamental questions. mdpi.com

Structure

2D Structure

3D Structure

Properties

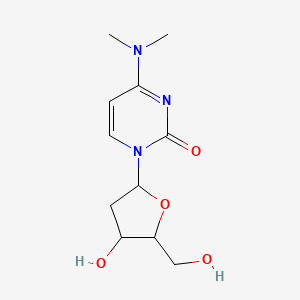

IUPAC Name |

4-(dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCNEMUWMUKEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Deoxy N4 Dimethylcytidine and Analogues

Chemical Synthesis Pathways for Modified 2'-Deoxycytidines

Chemical synthesis provides a robust and versatile platform for creating modified nucleosides and incorporating them into oligonucleotides. The primary methods involve multi-step reactions to build the desired molecule and prepare it for automated DNA synthesis.

Phosphoramidite (B1245037) Chemistry and Solid-Phase Oligonucleotide Synthesis for Incorporation

The gold standard for synthesizing custom DNA sequences, including those with modified bases, is the phosphoramidite solid-phase synthesis method. mdpi.com This process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing DNA chain anchored to a solid support. mdpi.comnih.gov

To incorporate 2'-Deoxy-N4-dimethylcytidine into an oligonucleotide, its corresponding phosphoramidite building block must first be synthesized. nih.gov This involves protecting the reactive groups on the nucleoside—typically the 5'-hydroxyl group with a dimethoxytrityl (DMT) group—and then activating the 3'-hydroxyl group by reacting it with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. rsc.org The resulting this compound phosphoramidite can then be used in an automated DNA synthesizer. biosynth.com

The synthesis cycle involves four main steps:

Deblocking: The acid-labile DMT group is removed from the 5' end of the support-bound nucleotide. mdpi.com

Coupling: The new phosphoramidite (e.g., the this compound phosphoramidite) is activated and coupled to the deprotected 5'-hydroxyl group. mdpi.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. mdpi.com

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester linkage. mdpi.com

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. nih.gov

Synthesis of N4-Acylated 2'-Deoxycytidine (B1670253) Nucleotide Precursors

N4-acylated 2'-deoxycytidine derivatives are important intermediates in the synthesis of various modified nucleosides and are often used as protected versions of cytidine (B196190) during oligonucleotide synthesis. caymanchem.com The most common acyl group used for protection is the benzoyl group.

The synthesis of N4-benzoyl-2'-deoxycytidine is typically achieved through the direct N4-benzoylation of 2'-deoxycytidine. This reaction involves treating 2'-deoxycytidine with benzoyl chloride in an anhydrous solvent like pyridine. Pyridine acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction. By carefully controlling the stoichiometry and temperature (e.g., 0–5°C), high yields (85–92%) can be achieved with minimal formation of O-benzoylated side products. This precursor can then be used to synthesize phosphoramidites or other derivatives. An efficient, large-scale synthesis for 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine has also been developed for use in creating oligonucleotide therapeutics. nih.gov

| Precursor Synthesis Method | Reagents | Conditions | Yield | Reference |

| Direct N4-Benzoylation | 2'-deoxycytidine, Benzoyl chloride, Pyridine | 0–5°C, 4 hours | 85–92% | |

| Modified N4-Benzoylation | 2'-deoxycytidine, Benzoyl chloride, Triethylamine, THF | Room temperature, 2 hours | Not specified |

Strategies for Generating Specific this compound Derivatives for Research

The synthesis of specific derivatives of this compound is often required for specialized research applications. For instance, 2'-Deoxy-N4,5-dimethylcytidine is a derivative with antiviral properties. Its synthesis provides a route to compounds that may have therapeutic potential. researchgate.net

Another strategy involves creating derivatives for studying DNA structure and function. The N4-ethyl analogue of dC (N4-Et-dC) was developed to modulate the stability of the G-C base pair. While it still pairs specifically with guanine (B1146940), the stability is reduced to a level similar to an A-T pair. glenresearch.com To prevent side reactions during synthesis, an acetyl-protected N4-Ac-N4-Et-dC phosphoramidite was created, which eliminates branching issues that can occur with unprotected versions during oligonucleotide synthesis. glenresearch.com

Enzymatic Approaches for Nucleic Acid Modification (if applicable to deoxy-cytidine)

Enzymatic methods offer an alternative to chemical synthesis for creating modified DNA. These approaches leverage the ability of DNA polymerases to incorporate modified nucleotide triphosphates into a growing DNA strand.

Substrate Preparation for Polymerase-Mediated Incorporation

For a modified nucleoside like this compound to be incorporated into DNA by a polymerase, it must first be converted into its 5'-triphosphate form (dNTP).

The synthesis of N4-modified 2'-deoxycytidine-5'-triphosphates often starts with the corresponding nucleoside. researchgate.netoup.com A common method is the one-pot phosphorylation of the nucleoside using reagents like phosphorus oxychloride (POCl3) in an organic solvent, followed by reaction with pyrophosphate. researchgate.netoup.com This process converts the 5'-hydroxyl group of the nucleoside into a triphosphate chain. The resulting modified dNTPs can then be purified, typically using ion-exchange chromatography. researchgate.net

Research has shown that various N4-acylated 2'-deoxycytidine-5'-triphosphates (dCAcylTPs) can be efficiently used as substrates by different families of DNA polymerases. nih.govvu.ltresearchgate.net Interestingly, many polymerases, including Taq and KOD XL, can incorporate these modified bases opposite not only guanine but also adenine (B156593), indicating altered base-pairing properties. oup.comnih.gov In contrast, the proofreading polymerase phi29, while still utilizing dCAcylTPs, is more prone to creating the mispair with adenine. oup.comnih.gov

Similarly, the dCTP analog N4-methyl-2'-deoxycytidine 5'-triphosphate (N4medCTP) has been successfully used in PCR. nih.gov Studies with Taq DNA polymerase showed that it could effectively amplify DNA segments when dCTP was partially or fully replaced with N4medCTP, although complete replacement led to lower yields. nih.gov The incorporation of N4medCTP was also found to decrease the melting temperature (Tm) of the resulting DNA amplicons. nih.gov

| Polymerase | Modified Substrate | Finding | Reference |

| Taq, Klenow (exo-), Bsm, KOD XL | N4-acyl-dCTPs | Efficiently incorporates opposite G and A | oup.comnih.gov |

| phi29 | N4-acyl-dCTPs | Successfully incorporates, but prone to C-A mispairing | oup.comnih.gov |

| Terminal deoxynucleotidyl transferase (TdT) | N4-acyl-dCTPs | Can incorporate hundreds of modified nucleotides consecutively | oup.comnih.gov |

| HotStart Taq | N4-methyl-dCTP | Can fully replace dCTP in PCR, but with lower yields | nih.gov |

| Pfu (exo-) | N4-methyl-dCTP | Did not sustain PCR with full replacement of dCTP | nih.gov |

Structural and Conformational Analysis of 2 Deoxy N4 Dimethylcytidine Within Nucleic Acid Contexts

Impact on DNA Duplex Stability and Base Pairing Specificity

The dimethylation at the N4 position of deoxycytidine directly interferes with the hydrogen bonding capabilities of the nucleobase, leading to notable effects on the stability and pairing specificity of DNA duplexes.

The N4-dimethylation of cytidine (B196190) alters its hydrogen bonding potential. nih.gov In a canonical Watson-Crick base pair, cytosine forms three hydrogen bonds with guanine (B1146940). wikipedia.org However, the presence of two methyl groups on the N4-amino group of 2'-deoxycytidine (B1670253) in 2'-Deoxy-N4-dimethylcytidine prevents the formation of a standard C:G pair. nih.gov This modification can lead to a shift from a native Watson-Crick pairing to a wobble-like conformation, characterized by the formation of only two hydrogen bonds. nih.gov

Studies have shown that this double methylation can also lead to a loss of discrimination between guanine and other mismatched partners such as adenine (B156593), thymine (B56734), and cytosine. nih.govnih.gov This is because the altered geometry and hydrogen bonding capacity of this compound can accommodate non-canonical pairings more readily than its unmodified counterpart.

The modification of this compound significantly impacts the thermal stability of DNA duplexes. Research has demonstrated that the incorporation of this modified nucleoside leads to a dramatic decrease in the melting temperature (Tm) of the duplex.

For instance, in a study on RNA duplexes, the presence of N4,N4-dimethylcytidine (m42C) resulted in a substantial Tm decrease of 15.5°C when paired with guanine, compared to the unmodified C:G pair. nih.gov This corresponds to a significant reduction in the thermodynamic stability (△G°) of the duplex. nih.gov Even when paired with non-canonical bases, duplexes containing m42C consistently show significantly lower melting temperatures. nih.gov

Table 1: Melting Temperatures (Tm) of Modified RNA Duplexes

| Duplex | Tm (°C) |

|---|---|

| Native C:G | 74.3 |

| m4C:G | 72.3 |

| m42C:G | 58.8 |

| Native C:A | 45.1 |

| m4C:A | 44.2 |

| m42C:A | 42.5 |

| Native C:U | 48.7 |

| m4C:U | 48.5 |

| m42C:U | 45.2 |

| Native C:C | 49.6 |

| m4C:C | 45.6 |

This table is based on data from a study on RNA duplexes and is presented here to illustrate the general effect of N4,N4-dimethylation on duplex stability. The principles are expected to be similar for DNA duplexes.

A key consequence of incorporating this compound is the diminished ability of the DNA duplex to discriminate between the correct guanine partner and incorrect, mismatched bases. The double methylation at the N4 position leads to a loss of base pairing discrimination between C:G and other mismatched pairs like C:A, C:T, and C:C. nih.govnih.gov This means that the energetic penalty for forming a mismatch is reduced, making such pairings more likely to occur. This can have significant biological implications, potentially leading to increased mutation rates during DNA replication. nih.gov

Thermostability Assessments of Modified DNA Duplexes

Three-Dimensional Structural Elucidation of Modified Oligonucleotides

To fully comprehend the impact of this compound on DNA, it is crucial to examine its three-dimensional structure within an oligonucleotide context. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

X-ray crystallography provides high-resolution insights into the atomic arrangement of molecules in a crystalline state. creative-biostructure.com Studies on RNA duplexes containing N4,N4-dimethylcytidine have revealed that this modification induces a significant conformational shift in the C:G base pair to a wobble-like pairing pattern. nih.govnih.gov This structural change disrupts the canonical Watson-Crick geometry. nih.gov

In such structures, the dimethylated cytosine is often protonated, which influences its pairing behavior. nih.gov While detailed crystallographic studies specifically on this compound within a DNA B-form helix are limited in the provided search results, the findings from RNA studies strongly suggest that the modification would similarly disrupt the standard B-DNA structure. The steric bulk of the two methyl groups on the N4-amino group would likely preclude the formation of a standard Watson-Crick base pair with guanine. researchgate.net

While specific NMR studies focusing solely on this compound were not extensively detailed in the search results, NMR is a key method for investigating the solution-state conformation of modified oligonucleotides. nih.gov For a DNA duplex containing this compound, NMR would be instrumental in characterizing the solution structure, including the precise nature of the wobble-like base pair, any local distortions in the DNA helix, and the dynamic behavior of the modified residue and its surroundings. researchgate.net

X-ray Crystallographic Studies of this compound-Containing DNA

Computational Modeling and Simulation Studies

Computational modeling and simulation have become indispensable tools for elucidating the structural and energetic consequences of modified nucleosides like this compound within nucleic acid structures. These methods provide insights at an atomic level of detail that is often inaccessible through experimental techniques alone. They allow for the systematic exploration of conformational landscapes, interaction energies, and the dynamic behavior of modified DNA and RNA, thereby linking structural changes to functional outcomes.

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of biomolecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how modifications like N4,N4-dimethylation impact the structure, stability, and flexibility of a DNA duplex.

While specific MD studies focusing exclusively on this compound in DNA are not extensively documented in current literature, research on the closely related N4,N4-dimethylcytidine (m42C) in RNA provides significant insights that are conceptually applicable to DNA contexts. nih.govnih.govosti.gov These studies, combining MD simulations with experimental data, have shown that the presence of the two methyl groups at the N4 position of cytosine introduces significant structural perturbations. nih.govnih.gov

Unlike the canonical Watson-Crick base pair, the dimethylated cytosine disrupts the standard C:G pairing. nih.govresearchgate.net This disruption forces a conformational shift to a "wobble-like" pattern, where the hydrogen bonding scheme is altered and reduced to two hydrogen bonds. nih.govnih.govosti.gov This altered pairing geometry significantly decreases the thermal stability of the nucleic acid duplex. nih.govnih.gov Furthermore, the double methylation leads to a loss of base-pairing specificity, increasing the likelihood of mismatches with other bases such as adenine, thymine, and cytosine. nih.govosti.govresearchgate.net These findings from RNA contexts suggest that incorporating this compound into a DNA strand would similarly compromise the stability and fidelity of the double helix. All-atom MD simulations are crucial for understanding the balance of forces, including van der Waals interactions, electrostatics, and solvation effects, that govern these structural changes. nih.govfrontiersin.org

Table 1: Predicted Effects of this compound on DNA Duplex Properties (Inferred from RNA Studies)

| Property | Effect of N4,N4-dimethylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Base Pairing | Disruption of canonical Watson-Crick pairing | Steric hindrance from two methyl groups at the N4 position prevents standard hydrogen bond formation with guanine. | nih.govnih.gov |

| Conformation | Shift to a wobble-like base pair geometry | The base pair adopts a non-standard conformation with an altered hydrogen bonding pattern (two H-bonds). | nih.govosti.gov |

| Duplex Stability | Significantly decreased | Weaker and fewer hydrogen bonds in the wobble pair reduce the overall thermodynamic stability of the duplex. | nih.govnih.gov |

| Pairing Specificity | Reduced; potential for C:A, C:T, C:C mismatches | The disruption of the standard geometry lowers the energetic penalty for pairing with non-canonical partners. | nih.govresearchgate.net |

Quantum mechanical (QM) calculations are used to investigate the electronic structure of molecules, providing fundamental insights into their properties and reactivity. nist.govethz.chscitechnol.comsouthampton.ac.uk For modified nucleosides like this compound, QM methods can precisely calculate properties such as charge distribution, electrostatic potential, and the energies of molecular orbitals, which govern intermolecular interactions like hydrogen bonding and base stacking. nih.gov

A key application of QM in this area is the calculation of acid dissociation constants (pKa) for modified nucleobases. wayne.edunih.govresearchgate.net The pKa value is a critical determinant of hydrogen bonding capabilities and can be significantly altered by chemical modifications. wayne.eduresearchgate.net Ab initio QM studies, often employing Density Functional Theory (DFT) with functionals like B3LYP, can accurately predict these values. wayne.edunih.govresearchgate.net The methodology involves calculating the free energy difference between the protonated and deprotonated states of the molecule. wayne.edu To accurately model the biological environment, these calculations often use a hybrid implicit-explicit solvation model, where a few explicit water molecules are placed at key hydrogen-bonding sites and the bulk solvent is represented by a polarizable continuum model. wayne.edunih.govacs.org

For this compound, the addition of two electron-donating methyl groups to the exocyclic amine is expected to alter the electron density of the pyrimidine (B1678525) ring and the pKa of the N3 atom. QM calculations can quantify this effect, helping to explain the altered hydrogen bonding patterns and reduced base-pairing fidelity observed in MD simulations. nih.gov These theoretical calculations provide a detailed electronic-level explanation for the macroscopic behavior observed experimentally and in classical simulations.

Table 2: Methodology for Quantum Mechanical pKa Calculation

| Computational Step | Description | Purpose | Reference |

|---|---|---|---|

| Model System | The ribose sugar is often substituted with a methyl group to reduce computational cost. | Provides reliable pKa values for the nucleobase portion while simplifying the calculation. | wayne.edunih.gov |

| QM Method | Ab initio calculations, typically using Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set. | To calculate the free energies of the neutral and ionized forms of the molecule with high accuracy. | wayne.eduresearchgate.netresearchgate.net |

| Solvation Model | A hybrid implicit-explicit model is used. Explicit water molecules are placed at hydrogen-bonding positions, and the bulk solvent is modeled as a continuum (e.g., SMD model). | To simulate the aqueous cellular environment and its effect on protonation/deprotonation events. | wayne.edunih.gov |

| pKa Determination | The pKa is derived from the calculated free energy difference (ΔG) between the acidic and basic forms of the molecule. | To predict how the modification alters the acid-base properties of the nucleoside. | wayne.edu |

While all-atom simulations provide high-resolution details, they are computationally expensive and typically limited to relatively small systems and short timescales. frontiersin.org To study larger-scale phenomena, such as the folding of DNA into chromatin or the behavior of kilobase-pair long DNA molecules, researchers employ coarse-grained (CG) modeling. frontiersin.orgaps.org In CG models, groups of atoms are represented as single "beads" or interaction sites, drastically reducing the number of particles in the simulation and allowing for the exploration of much larger length and time scales. frontiersin.orgnih.gov

Several CG models for DNA have been developed, differing in their level of resolution (e.g., how many base pairs are represented by a single bead). frontiersin.orgaps.orgmdpi.com Bottom-up parameterization approaches use data from high-resolution all-atom MD simulations or experimental results to define the effective interaction potentials between the CG beads. frontiersin.orgmdpi.com This ensures that the CG model accurately reproduces key physical properties of DNA, such as its persistence length, helical parameters, and electrostatic profile. frontiersin.orgmdpi.com

For instance, some models represent a nucleotide with two or three beads (e.g., for the phosphate (B84403), sugar, and base), which is the minimum resolution needed to capture features like the major and minor grooves. acs.orgnih.gov Other models are even more coarse, representing two or more base pairs as a single unit. frontiersin.orgmdpi.com The development of a CG model that includes this compound would require specific parameterization for the modified nucleotide. This would involve performing all-atom simulations of a DNA duplex containing the modification to derive the effective bond lengths, angles, and non-bonded interaction potentials for the CG representation. Once parameterized, such a model could be used to investigate how this specific modification influences the curvature, flexibility, and packaging of long stretches of DNA, and its interaction with proteins to form higher-order chromatin structures.

Table 3: Comparison of Representative Coarse-Grained DNA Models

| Model Type | Resolution | Key Features | Potential Application for Modified DNA | Reference |

|---|---|---|---|---|

| 3-Site-Per-Nucleotide (e.g., 3SPN) | 3 beads per nucleotide (Phosphate, Sugar, Base) | Captures major/minor grooves, sequence-dependent structure, and melting thermodynamics. | Studying local structural changes and hybridization dynamics in sequences containing the modification. | nih.gov |

| 2-Site-Per-Nucleotide | 2 beads per nucleotide (Backbone, Base) | Computationally efficient; good for protein-DNA interaction studies. | Investigating the influence of the modification on large-scale protein-DNA assemblies. | nih.govacs.org |

| 5-Bead Per 2-Base-Pairs | 5 beads represent 2 base pairs (4 for phosphates, 1 for core) | Focuses on electrostatic interactions and mechanical properties like persistence length. | Modeling long DNA polymers to study effects on overall flexibility and condensation. | mdpi.com |

| Rigid Base Pair (RBP) Model | 1 rigid body per base pair | Describes sequence-dependent elasticity in terms of tilt, roll, twist, etc. | Analyzing how the modification alters the intrinsic curvature and mechanical properties of DNA. | aps.org |

Enzymatic Recognition and Processing of 2 Deoxy N4 Dimethylcytidine

Interactions with DNA Polymerases and Reverse Transcriptases

DNA polymerases and reverse transcriptases are the primary enzymes responsible for synthesizing DNA. Their interaction with modified nucleotides like 2'-Deoxy-N4-dimethylcytidine triphosphate is critical in determining the fate of the modified base—whether it is incorporated, whether it disrupts synthesis, and how it affects the accuracy of the copied genetic information.

The efficiency with which DNA polymerases utilize a modified nucleotide triphosphate is a key determinant of its biological impact. Studies on related N4-modified 2'-deoxycytidine (B1670253) triphosphates show that various DNA polymerases can recognize them as substrates. Research on N4-acyl-2'-deoxycytidine-5'-triphosphates (dCAcylTPs) has demonstrated that a variety of family A and B DNA polymerases, including Taq, Klenow fragment (exo-), and KOD XL, can efficiently use these modified nucleotides. nih.gov This suggests that the N4 position of cytosine is amenable to modification without completely abolishing recognition by the polymerase active site.

However, the specific nature of the modification is crucial. While N4-acylated cytidines are incorporated, studies on the closely related N4,N4-dimethylcytidine (m4,2C) in RNA contexts show that the double methylation can significantly disrupt the standard Watson-Crick base pairing geometry. semanticscholar.org This disruption likely affects the kinetics of incorporation. For DNA polymerases, the efficiency of incorporating a modified nucleotide is often compared to its natural counterpart (dCTP). For instance, in the case of other modified nucleotides, such as 4-(3-aminophenyl)imidazole 2'-deoxynucleoside triphosphate, the efficiency (Vmax/KM) of insertion by Klenow fragment (exo-) was only 37-fold lower than that of the natural dTTP when paired opposite adenine (B156593). rsc.org While specific kinetic data for this compound triphosphate is not detailed in the available literature, the findings for analogous compounds imply that it can likely be utilized by certain DNA polymerases, albeit with potentially reduced efficiency compared to dCTP.

Table 1: Utilization of N4-Modified Cytidine (B196190) Analogs by DNA Polymerases

| Polymerase Type | Modified Substrate | Observation | Source |

|---|---|---|---|

| Family A and B (Taq, Klenow exo-, Bsm, KOD XL) | N4-acyl-dCTPs | Efficiently utilized as substrates. | nih.gov |

| HIV-1 Reverse Transcriptase | N4-dimethylcytidine (in RNA template) | Specifies C:T pairing, indicating recognition and processing. | semanticscholar.org |

| AMV Reverse Transcriptase | N4-dimethylcytidine (in RNA template) | Can inhibit DNA synthesis, suggesting poor utilization. | semanticscholar.org |

| Klenow Fragment (exo-) | 4-substituted imidazole (B134444) dNTPs | Incorporated opposite a template adenine. | rsc.org |

The high fidelity of DNA replication is maintained by the precise selectivity of DNA polymerases for correct Watson-Crick base pairs. nih.govnih.gov The introduction of a modified nucleotide like this compound can compromise this fidelity. The dimethylation at the N4 position can interfere with the hydrogen bonding pattern required for canonical C:G pairing.

Studies have shown that N4-methylation can induce mispairing. For example, N4-acyl-cytosine has been observed to form a strong base pair with adenine, leading to its incorporation opposite 'A' in the template strand by polymerases such as Taq and KOD XL. nih.gov More directly, biochemical studies using a reverse transcription model with HIV-1 Reverse Transcriptase (RT) demonstrated that N4,N4-dimethylcytidine in an RNA template could specify the incorporation of a thymine (B56734) (T), inducing a G-to-T mutation. semanticscholar.org This suggests that the dimethylated cytosine base can adopt a conformation that is recognized as an alternative pairing partner for purines other than guanine (B1146940). This loss of base pairing discrimination significantly decreases the fidelity of DNA synthesis, as the polymerase is unable to effectively distinguish the modified cytosine from a natural thymine. semanticscholar.org

The consequences of incorporating a modified nucleotide extend beyond the initial insertion event. The subsequent step, primer extension, can be significantly affected. Research indicates that N4-modifications on cytosine can impede or completely block the elongation of the DNA strand.

For example, after the successful incorporation of a single 4-aryl-imidazole nucleotide, further primer extension was found to be stalled when using certain DNA polymerases. rsc.org Similarly, a cyclobutane (B1203170) dimer containing N4-methylcytosine was shown to be a strong block to DNA synthesis. oup.com In the context of reverse transcription, while the low-fidelity HIV-1 RT can bypass an N4-dimethylcytidine modification (albeit with errors), higher-fidelity enzymes like Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT) can be completely inhibited, halting DNA synthesis altogether. semanticscholar.org This suggests that the modified base, once incorporated, creates a distorted primer-template junction that high-fidelity polymerases cannot efficiently extend from. This stalling can trigger replication bypass mechanisms, where specialized translesion synthesis (TLS) polymerases might be recruited to continue synthesis, often at the cost of reduced fidelity. nih.govnih.gov

Many high-fidelity replicative DNA polymerases, such as Polymerase δ and ε, possess an intrinsic 3'→5' exonuclease activity. nih.govnih.govnih.gov This proofreading function is a critical component of replication fidelity, allowing the enzyme to recognize and excise incorrectly incorporated nucleotides from the growing DNA strand. neb.comtmc.edusci-hub.se

If this compound is incorporated and results in a mismatch (e.g., paired with adenine) or is recognized as a damaged base due to its altered structure, the proofreading exonuclease domain of the polymerase can be activated. nih.govsemanticscholar.org Upon detection of the distortion at the primer terminus, the polymerase can shift the 3' end of the nascent strand from the polymerase active site to the exonuclease active site. tmc.edu Here, the modified, mismatched nucleotide would be cleaved, allowing the polymerase to reposition the primer and attempt synthesis again. neb.com The efficiency of this proofreading process on a this compound-containing primer would depend on how well the exonuclease active site recognizes the modified base as an error. The loss of this proofreading function has been shown to sensitize cells to other nucleoside analogs, highlighting its importance in processing modified DNA. nih.govtmc.edu

Effects on Primer Extension and Replication Bypass Mechanisms

Modulation of Nucleic Acid Repair Pathways

When modified nucleotides are incorporated into the genome and escape the proofreading activity of polymerases, dedicated DNA repair pathways are the next line of defense. The primary mechanisms for dealing with modified bases are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

The cellular recognition of this compound as a lesion is the first step toward its removal. The structure of the damage often dictates the repair pathway.

Base Excision Repair (BER): This pathway is the most likely route for the repair of a small base modification like N4-dimethylcytosine. BER is initiated by a specific DNA glycosylase that recognizes the damaged or modified base and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site. psu.edunih.govlibretexts.orgnih.gov For this compound to be repaired by BER, a specific DNA glycosylase that recognizes this particular modification would be required. The cell possesses a large number of glycosylases, each tailored to different types of base damage. psu.edunih.gov Following base removal, an AP endonuclease cuts the DNA backbone, and a DNA polymerase fills the gap before a ligase seals the nick. nih.gov

Nucleotide Excision Repair (NER): This pathway typically recognizes and removes bulky lesions that cause significant distortion to the DNA double helix, such as pyrimidine (B1678525) dimers caused by UV radiation. psu.edulibretexts.org Given that the dimethylation at the N4 position is a relatively small modification, it is less likely to cause the kind of major helical distortion that triggers the NER pathway.

Therefore, the persistence of this compound in the genome largely depends on whether it is a substrate for a known DNA glycosylase. If no such enzyme exists, the lesion may persist, potentially leading to mutations in subsequent rounds of replication as polymerases may misread the modified base. semanticscholar.org

Table 2: Potential DNA Repair Pathways for this compound

| Repair Pathway | Key Enzymes | Likelihood of Involvement | Rationale | Source |

|---|---|---|---|---|

| Base Excision Repair (BER) | DNA Glycosylase, AP Endonuclease, DNA Polymerase, DNA Ligase | High | The modification is a small chemical change to a base, the typical substrate for BER. Repair is dependent on recognition by a specific glycosylase. | psu.edunih.govlibretexts.orgnih.gov |

| Nucleotide Excision Repair (NER) | UvrA, UvrB, UvrC (in prokaryotes); XPC, XPA, RPA, TFIIH, XPG, XPF-ERCC1 (in eukaryotes) | Low | The modification is not a bulky adduct and is unlikely to cause the significant helical distortion required to initiate NER. | psu.edulibretexts.org |

| Proofreading | 3'→5' Exonuclease domain of replicative DNA polymerases | High (during replication) | If incorporated incorrectly (mismatched), the polymerase's own proofreading function may remove it immediately. | nih.govnih.govneb.comtmc.edu |

Influence on DNA Glycosylase and Lyase Activities

The presence of modified nucleobases in DNA can trigger the base excision repair (BER) pathway, which is initiated by DNA glycosylases that recognize and excise the altered base. The resulting apurinic/apyrimidinic (AP) site is then cleaved by an AP lyase or endonuclease. The interaction of this compound with this pathway is of significant interest for understanding its stability and potential genotoxicity if incorporated into DNA.

Research into the enzymatic processing of cytosine bases with N4-alkylation has revealed specific interactions with BER enzymes. Studies have focused on related compounds like N4-methylcytosine (m4C) and N4,5-dimethylcytosine (mN4,5C). For instance, the Escherichia coli DNA glycosylases Nei and Fpg have been shown to recognize and excise the doubly methylated base N4,5-dimethylcytosine from DNA in vitro. nih.govnih.gov Nei demonstrates the highest activity when the lesion is opposite a guanine, while Fpg is most active when it is opposite a cytosine or thymine. nih.gov This suggests that these prokaryotic enzymes can recognize N4-alkylation as a form of DNA damage, particularly when combined with other modifications. nih.gov

The human AlkB homolog proteins (ALKBH2, ALKBH3) and FTO, which are Fe(II)- and α-ketoglutarate-dependent dioxygenases, are capable of repairing various N-alkyl adducts on DNA bases through a direct reversal mechanism. acs.orgnih.gov Specifically, ALKBH2 has been shown to repair N4-methylcytosine in single-stranded DNA. acs.org However, there is limited direct evidence describing the processing of this compound by mammalian DNA glycosylases like Thymine-DNA Glycosylase (TDG) or Methyl-CpG Binding Domain Protein 4 (MBD4), which are known to act on other cytosine-related lesions. ega-archive.orgbiorxiv.org The N4,N4-dimethyl modification is structurally distinct from lesions typically processed by these enzymes, such as G:T mismatches or 5-methylcytosine (B146107) deamination products. ega-archive.org The bulk of the two methyl groups at the N4 position may sterically hinder recognition and binding by the active sites of these glycosylases.

Table 1: Influence of N4-Alkylated Cytosine Analogs on DNA Repair Enzyme Activities

| Modified Base | Repair Enzyme | Organism | Activity Observed | Reference |

|---|---|---|---|---|

| N4,5-dimethylcytosine | Nei (Glycosylase/Lyase) | E. coli | Significant excision activity, highest opposite Guanine. | nih.gov |

| N4,5-dimethylcytosine | Fpg (Glycosylase/Lyase) | E. coli | Significant excision activity, highest opposite Cytosine. | nih.gov |

| N4-methylcytosine | ALKBH2 (Dioxygenase) | Human | Direct reversal repair in single-stranded DNA. | acs.org |

| This compound | Mammalian Glycosylases (e.g., TDG, MBD4) | Human | No significant processing reported; likely not a substrate. | N/A |

Biotransformation by Nucleoside-Modifying Enzymes

The metabolic fate of nucleoside analogs is heavily influenced by their interaction with various nucleoside-modifying enzymes. These enzymes can either activate a compound to its therapeutic form or inactivate it, thereby diminishing its efficacy. For deoxycytidine analogs, a critical biotransformation pathway involves deamination.

Cytidine deaminases are enzymes that catalyze the hydrolytic deamination of cytidine and 2'-deoxycytidine, converting them into uridine (B1682114) and 2'-deoxyuridine, respectively. nih.gov This enzymatic conversion is a common pathway for the inactivation of many therapeutic cytidine nucleoside analogs. Consequently, a key strategy in the design of novel analogs is to create compounds that are resistant to this deamination, thereby increasing their metabolic stability and bioavailability.

Modifications at the N4-amino group of the cytosine ring are a well-established approach to confer resistance to mammalian deaminases. frontiersin.org The presence of one or more alkyl groups at this position sterically hinders the enzyme's access to the N4-amino group, which is essential for the deamination reaction to proceed. Research on various deoxycytidine analogues has confirmed that such modifications lead to compounds with significant resistance to enzymatic degradation. frontiersin.org

For this compound, the presence of two methyl groups on the exocyclic amine at the N4 position provides substantial steric bulk. This dimethylation effectively shields the amine from interaction with the active site of cytidine deaminase. As a result, this compound is highly resistant to deamination. This contrasts sharply with its parent compound, 2'-deoxycytidine, and other analogs like gemcitabine, which are known to be susceptible to this enzymatic inactivation pathway. nih.gov The resistance to deamination is a critical feature, making it a more stable and persistent molecule in a biological system.

Table 2: Deamination Susceptibility of Selected Cytidine Analogs

| Compound | Key Structural Feature | Susceptibility to Cytidine Deaminase | Reference |

|---|---|---|---|

| 2'-Deoxycytidine | Unmodified N4-amino group | High | nih.gov |

| Gemcitabine | Difluoro-modification at 2' position | High | nih.gov |

| This compound | Dimethylation at N4-amino group | Highly Resistant | frontiersin.org |

Biological and Functional Implications of 2 Deoxy N4 Dimethylcytidine Modification in Gene Expression and Genome Integrity

Influence on DNA Replication Fidelity and Mutagenesis

The presence of 2'-Deoxy-N4-dimethylcytidine within a DNA sequence can profoundly disrupt the accuracy and efficiency of DNA replication, leading to an increased likelihood of mutations.

Molecular Mechanisms of Induced Base Mutations During DNA Synthesis

The dimethylation at the N4 position of cytidine (B196190) alters its hydrogen bonding capabilities. Unlike standard cytosine, which forms three hydrogen bonds with guanine (B1146940) in a Watson-Crick base pair, this compound's bulky methyl groups interfere with this canonical pairing. This disruption can lead to misincorporation of bases by DNA polymerases during replication. nih.govnih.gov

Studies on the related RNA modification, N4,N4-dimethylcytidine (m42C), have shown that it disrupts the normal C:G base pair, causing a shift to a wobble-like conformation and reducing the duplex stability. nih.govnih.gov This alteration leads to a loss of discrimination between guanine and other bases like adenine (B156593), thymine (B56734), and cytosine. nih.govnih.gov Consequently, during DNA synthesis, a polymerase may incorrectly pair thymine with the modified cytidine, resulting in a C:T mismatch. nih.gov This mispairing, if not corrected, will lead to a G to T mutation in subsequent rounds of replication. nih.gov The efficiency and fidelity of this process can be dependent on the specific DNA polymerase involved, with lower fidelity polymerases being more prone to such errors. nih.govacs.org

Impact on Genetic Coding Efficiency and Translational Fidelity

The introduction of mutations due to this compound can have a significant impact on the genetic code and the fidelity of protein translation. A base substitution within a coding sequence can result in a missense mutation, where a codon is altered to specify a different amino acid, or a nonsense mutation, which creates a premature stop codon. wikipedia.org Missense mutations can alter the structure and function of the resulting protein, while nonsense mutations lead to the production of truncated, and often non-functional, proteins. wikipedia.org

Role in DNA Structure and Stability Regulation

Effects on Chromosome Stability and Epigenetic Dynamics

DNA methylation, a related epigenetic modification, is crucial for maintaining genome stability, in part by promoting the condensation of DNA into heterochromatin. researchgate.net This condensed state is important for the stability of repetitive genomic elements, including those in centromeric and pericentromeric regions. researchgate.netnih.gov Alterations in DNA methylation patterns, such as the hypomethylation caused by agents like 5-aza-2'-deoxycytidine, have been shown to correlate with mitotic defects and aneuploidy (an abnormal number of chromosomes). oncotarget.com

The presence of modified bases like this compound could similarly disrupt the normal epigenetic landscape. By interfering with the binding of proteins that recognize specific DNA sequences or methylation patterns, these modifications could lead to changes in chromatin structure. nih.gov Such disruptions in heterochromatin formation and maintenance can compromise chromosome segregation during cell division, leading to chromosomal instability, a hallmark of many diseases, including cancer. researchgate.netoncotarget.com The dynamic interplay between DNA modifications and histone modifications is critical for establishing and maintaining epigenetic states that ensure proper gene regulation and genome integrity. nih.govnih.gov

Interplay with DNA Damage Response Pathways, Including Photoproduct Formation

The cellular machinery for maintaining genomic integrity includes a complex network of DNA damage response (DDR) pathways. nih.govfrontiersin.org These pathways are responsible for detecting and repairing various forms of DNA damage. The presence of an abnormal base like this compound can be recognized by the DDR system as a lesion.

The structural distortion caused by the bulky dimethylamino group could potentially stall the replication machinery, triggering a DDR. micropublication.org The cell would then need to employ specialized translesion synthesis (TLS) polymerases to bypass the lesion, which often do so with lower fidelity, further increasing the mutation rate. biorxiv.org

Furthermore, modified bases can influence the susceptibility of DNA to other forms of damage. For instance, the presence of certain modifications can alter the photochemical properties of DNA, potentially affecting the formation of photoproducts upon exposure to UV radiation. While specific research on photoproduct formation directly involving this compound is limited, it is known that the chemical environment of a nucleobase influences its reactivity.

Applications as Molecular Probes and Tools in DNA Research

Despite its mutagenic potential, the unique properties of this compound and similar modified nucleosides can be harnessed for various applications in molecular biology research. Modified oligonucleotides are essential tools for studying DNA-protein interactions, DNA structure, and enzymatic mechanisms.

Oligonucleotides containing specific modifications can be used as probes to investigate the substrate specificity of DNA repair enzymes or the fidelity of DNA polymerases. biocompare.comaimspress.com By incorporating this compound into a synthetic DNA strand, researchers can study how this specific modification is recognized and processed by the cellular machinery.

Utility in Site-Specific DNA Labeling and Tagging

The ability to label and tag DNA at specific sites is fundamental for a wide range of applications, from mapping epigenetic markers to imaging nucleic acids in situ. Modified nucleosides serve as powerful tools for this purpose, as they can be incorporated into DNA and subsequently detected. While research on this compound for labeling is emerging, its utility can be understood by drawing parallels with other N4-substituted and C5-substituted deoxycytidine analogs that have been successfully used as DNA tags.

The principle behind using modified nucleosides for labeling relies on introducing a unique chemical entity that can be specifically recognized and visualized. Analogs like 5-ethynyl-2'-deoxycytidine (B116413) (EdC) are incorporated into newly synthesized DNA and detected via "click" chemistry with a fluorescent azide, allowing for the sensitive detection of proliferating cells. nih.gov Another relevant example is N4-allyldeoxycytidine (a4dC), which can be incorporated into DNA and then chemically treated to induce base misincorporation during replication, allowing its precise location to be identified through sequencing. nih.gov This concept of encoding information that can be decoded chemically or through specific binding is central to advanced DNA tagging methods.

The N4,N4-dimethyl modification on the cytosine base of this compound provides a unique chemical handle. This modification makes it distinct from the canonical DNA bases, allowing for potential specific recognition by antibodies or other binding proteins, similar to the well-established digoxigenin (B1670575) (DIG) labeling system where a steroid hapten is incorporated into DNA and detected with high-affinity anti-DIG antibodies.

Furthermore, a key property of the related RNA modification, N4,N4-dimethylcytidine (m42C), is its resistance to deamination by sodium bisulfite. nih.govnih.gov This chemical resistance is significant because bisulfite sequencing is a gold-standard method for mapping 5-methylcytosine (B146107) (m5C), as it converts unmodified cytosine to uracil (B121893) while leaving m5C intact. A similar resistance for this compound in DNA would allow it to be distinguished from both unmodified cytosine and m5C, providing a unique signature in sequencing-based analyses and making it a potentially valuable tool for multiplexed epigenetic mapping.

Table 1: Comparison of Deoxycytidine Analogs Used for DNA Labeling

| Analog | Structure/Modification | Method of Detection | Key Application | Reference |

| 5-ethynyl-2'-deoxycytidine (EdC) | Ethynyl group at C5 position | Click chemistry with fluorescent azides | Detection of proliferating cells | nih.gov |

| N4-allyldeoxycytidine (a4dC) | Allyl group at N4 position | Iodination followed by sequencing (induces misincorporation) | Pinpointing labeling sites, mapping epigenetic markers | nih.gov |

| This compound | Two methyl groups at N4 position | Potential for specific antibody recognition or unique signature in bisulfite sequencing | Potential for site-specific labeling and epigenetic mapping | nih.govnih.gov |

Integration into Synthetic DNA Constructs for Functional Studies

The creation of synthetic DNA constructs containing modified bases is essential for investigating their direct biological consequences. By incorporating this compound into oligonucleotides, researchers can study its effects on DNA structure, stability, and its interaction with the cellular machinery involved in replication, repair, and transcription, thereby assessing its impact on genome integrity.

Studies have demonstrated that various DNA polymerases can successfully incorporate N4-modified deoxycytidine triphosphates into a growing DNA strand. For instance, research on N4-acyl-2'-deoxycytidine-5'-triphosphates (dCAcylTPs) showed that DNA polymerases from families A and B can efficiently use them as substrates. nih.gov This enzymatic incorporation is a prerequisite for creating synthetic DNA containing such modifications for functional assays. nih.gov The ability to synthesize these custom DNA molecules allows for precise experiments to probe their function.

Once integrated, N4-modifications can significantly perturb DNA's fundamental properties. The addition of two methyl groups at the N4 position, as in this compound, is expected to prevent the formation of a standard Watson-Crick base pair with guanine due to steric hindrance. researchgate.net This disruption has been observed with the related RNA modification N4,N4-dimethylcytidine (m42C), which destabilizes the RNA duplex and leads to a loss of base-pairing specificity. nih.gov In the context of DNA, such a modification would likely be recognized as a lesion. Indeed, studies on the closely related N4,5-dimethylcytosine have shown that it is a disturbing lesion in DNA that can be excised by DNA repair glycosylases from E. coli. researchgate.net

The integration of these analogs into synthetic DNA has revealed direct impacts on genome integrity. For example, when a thymidine-2′-deoxy-N4,5-dimethylcytidine dimer was synthesized and incorporated into an oligonucleotide, it was found to be a potent blocker of DNA synthesis. oup.com Furthermore, the mispairing potential of N4-modified cytidines is a critical aspect of their effect on genome stability. Functional studies with dCAcylTPs revealed that while some polymerases form the expected complementary pair with guanine, others show a strong tendency to mispair it with adenine. nih.gov In reverse transcription models using the RNA analog m42C, the modification induced G-to-T mutations, highlighting its mutagenic potential. nih.gov The persistence of such a lesion could lead to stalled replication forks, a major threat to genome integrity. nih.gov

Table 2: Research Findings on the Integration and Functional Effects of N4-Modified Cytidines

| Modified Nucleotide | Research Finding | Implication for Genome Integrity | Reference |

| N4-acyl-2'-deoxycytidine (dCAcyl) | Incorporated by Family A and B DNA polymerases; can mispair with adenine (A). | Potential for introducing C→T transition mutations during replication. | nih.gov |

| N4,5-dimethylcytosine | Recognized and excised by E. coli DNA glycosylases (Nei and Fpg). | The cell possesses repair mechanisms to remove this type of damage, preventing its fixation as a mutation. | researchgate.net |

| Thymidine-2′-deoxy-N4,5-dimethylcytidine Dimer | Strongly blocks DNA synthesis by polymerases. | Can cause replication fork stalling, which can lead to DNA breaks if not properly repaired. | oup.com |

| N4,N4-dimethylcytidine (m42C) (in RNA) | Disrupts C:G Watson-Crick pairing, destabilizes duplex, and causes G→T mutations during reverse transcription. | Suggests the DNA analog could be highly mutagenic and destabilizing to the genome. | nih.gov |

Advanced Research Methodologies for 2 Deoxy N4 Dimethylcytidine Investigation

Spectroscopic Techniques for Structural and Conformational Analysis

UV-melting temperature (Tm) analysis is a cornerstone technique for assessing the thermodynamic stability of DNA duplexes. The process involves monitoring the absorbance of UV light at 260 nm as a function of temperature. labroots.com As the temperature increases, the hydrogen bonds between base pairs break, and the double-stranded DNA (dsDNA) dissociates into single-stranded DNA (ssDNA). labroots.comthermofisher.com This transition is accompanied by an increase in UV absorbance, a phenomenon known as the hyperchromic effect. labroots.com The Tm is defined as the temperature at which half of the DNA is in the double-stranded state and half is in the single-stranded state. labroots.com

The incorporation of modified nucleosides can alter the Tm, providing a direct measure of their effect on duplex stability. For instance, studies on the related compound N4-methyl-2'-deoxycytidine have shown that this modification leads to a decrease in the thermal stability of the DNA double helix. oup.com This destabilization is attributed to the disruption of the Watson-Crick hydrogen bonding pattern. While a standard C-G base pair has three hydrogen bonds, the N4-methylation prevents one of these hydrogen bonds from forming. The N4-dimethyl modification in 2'-Deoxy-N4-dimethylcytidine would have a similar, likely more pronounced, destabilizing effect due to the steric bulk and the complete loss of the hydrogen bond donor capability at the N4 position.

The change in melting temperature (ΔTm) is a critical parameter derived from these experiments. A negative ΔTm indicates destabilization, while a positive ΔTm signifies stabilization.

Table 1: Expected Impact of Cytosine Modifications on DNA Duplex Melting Temperature (Tm)

| Modification | Expected Effect on Tm | Rationale |

|---|---|---|

| This compound | Destabilizing (Negative ΔTm) | Loss of one hydrogen bond in the C-G pair; potential steric hindrance. |

| N4-methyl-2'-deoxycytidine | Destabilizing (Negative ΔTm) oup.com | Prevents one hydrogen bond from forming with guanine (B1146940). oup.com |

This table is generated based on established principles and findings for related compounds.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the secondary structure and conformational polymorphism of DNA in solution. creative-biostructure.comresearchgate.netsemanticscholar.org Chiral molecules like DNA differentially absorb left- and right-circularly polarized light, producing a characteristic CD spectrum. semanticscholar.org These spectra are highly sensitive to the helical geometry and base-stacking interactions within the DNA. creative-biostructure.comnih.gov

Different DNA conformations exhibit distinct CD spectral signatures: creative-biostructure.comresearchgate.net

B-DNA: The canonical right-handed helix shows a positive band around 275 nm and a negative band around 245 nm. researchgate.net

A-DNA: A more compact, right-handed helix, is characterized by a strong positive peak around 260-270 nm and a deep negative band near 210 nm. creative-biostructure.com

Z-DNA: A left-handed helix, displays an inverted spectrum compared to B-DNA, with a negative band near 290 nm and a positive band around 260 nm. creative-biostructure.com

i-Motif: A four-stranded structure formed in cytosine-rich sequences, has a characteristic positive band between 285 and 290 nm. creative-biostructure.com

The introduction of this compound can induce local or global conformational changes in the DNA duplex. Research on the related N4-methylcytosine has shown that this modification can facilitate the transition from the right-handed B-form to the left-handed Z-form of DNA. oup.com CD spectroscopy is the ideal tool to monitor such transitions. researchgate.netnih.gov Furthermore, CD studies on N4,2'-O-dimethylcytidine have indicated that the modified nucleoside predominantly adopts the anti conformation with respect to the glycosidic bond, which is typical for bases in B-form DNA. nih.gov By analyzing the CD spectrum of a DNA duplex containing this compound under various conditions (e.g., changing salt concentration or temperature), researchers can detect and characterize any conformational shifts induced by the modification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. researchgate.netnih.gov For DNA containing modified nucleosides like this compound, advanced NMR methods are crucial for a detailed structural characterization.

One-dimensional (1D) NMR techniques, such as Nuclear Overhauser Effect (NOE) difference spectroscopy, can determine the conformation around the glycosidic bond (syn vs. anti). nih.gov For N4,2'-O-dimethylcytidine, these studies have confirmed a preference for the anti conformation. nih.gov

Two-dimensional (2D) NMR experiments are essential for a complete structural elucidation: researchgate.net

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is critical for assigning sugar protons within each nucleotide residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the complete assignment of ribose sugar moieties.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), which is invaluable for resolving spectral overlap and assigning carbon and nitrogen resonances.

By integrating the distance and dihedral angle restraints obtained from these NMR experiments into computational molecular modeling programs, a high-resolution 3D structure of the DNA duplex containing the modified nucleoside can be generated. researchgate.netnih.gov This provides precise information on local helical parameters, base pairing geometry, and any structural distortions caused by the N4-dimethylation.

Circular Dichroism (CD) Spectroscopy for Conformational Transitions

High-Resolution Imaging for Molecular Complexes

While spectroscopic methods excel at characterizing solution-state structure and dynamics, high-resolution imaging techniques are necessary to visualize the atomic details of this compound within larger molecular complexes, such as those with DNA-binding proteins or other ligands.

X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules at atomic resolution. nih.gov The technique requires the molecule or molecular complex to be crystallized, after which the crystal is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model can be built. nih.gov

In the context of this compound, X-ray crystallography can be used to:

Determine the precise structure of a DNA duplex containing the modification, confirming base-pairing schemes and helical parameters in the solid state.

Visualize how the dimethylamino group is accommodated within the DNA helix.

Elucidate the specific interactions between a DNA duplex containing the modification and a binding partner, such as a protein or a small molecule ligand. riken.jpcancer.gov

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the high-resolution structure determination of large and often flexible macromolecular assemblies in a near-native, vitrified state. nih.govnih.gov Single-particle analysis, a common Cryo-EM method, involves imaging thousands of individual, frozen-hydrated particles and computationally averaging them to generate a 3D reconstruction. nih.govspringernature.com

While X-ray crystallography is well-suited for smaller DNA-protein complexes, Cryo-EM is the method of choice for assemblies that are too large or too conformationally heterogeneous to crystallize. nih.govembo.org This could include:

Large transcriptional complexes or replisomes interacting with DNA containing this compound.

Ribosomes interacting with modified mRNA (though the subject compound is a deoxy- form).

Viral capsids bound to modified DNA.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2'-deoxy-N4-methoxycytidine |

| 5-methyl-2'-deoxycytidine |

| N4,2'-O-dimethylcytidine |

| N4-methyl-2'-deoxycytidine |

| Adenine (B156593) |

| Cytosine |

| Deoxycytidine |

X-ray Crystallography of DNA-Protein and DNA-Ligand Interactions

Quantitative Biochemical and Biophysical Assays

The precise quantification and characterization of this compound and its impact on nucleic acid function and protein interactions rely on a suite of sensitive biochemical and biophysical assays.

Primer Extension and Polymerase Activity Assays

Primer extension assays are a fundamental tool for assessing the effect of modified nucleosides on the processivity of DNA polymerases. The presence of a modified base like this compound within a DNA template can lead to polymerase stalling or termination, providing insights into its potential mutagenic or cytotoxic effects. The general principle involves a labeled primer annealed to a DNA template containing the modification. A DNA polymerase then extends the primer, and the reaction products are analyzed, typically by gel electrophoresis.

A common variation is the poisoned primer extension assay, which can be adapted to be quantitative. researchgate.net In the context of this compound, the assay would be designed with a primer upstream of the modification and the reaction would be carried out in the presence of a specific dideoxynucleotide triphosphate (ddNTP) that terminates the chain. The efficiency of extension past the modified site compared to an unmodified control provides a quantitative measure of the polymerase's ability to read through the modified base. researchgate.net While specific studies detailing this assay for this compound are not prevalent, the methodology is a standard approach for investigating the impact of any DNA lesion or modification on DNA synthesis. medchemexpress.comnih.gov

Polymerase activity assays can also be configured to measure the efficiency of incorporation of the corresponding triphosphate, dN4,N4-dimethyl-CTP, opposite a template base. These assays monitor the reaction over time, often using fluorescently labeled probes, to determine kinetic parameters such as Km and Vmax for the modified nucleotide. nih.gov This provides data on how well the modified nucleotide is recognized and utilized by different DNA polymerases.

Table 1: Key Features of Primer Extension and Polymerase Activity Assays

| Assay Type | Principle | Information Gained | Typical Detection Method |

| Primer Extension Assay | A labeled primer is extended by a DNA polymerase along a template containing the modified nucleoside. | Indicates if the modification causes polymerase stalling or termination. | Denaturing polyacrylamide gel electrophoresis, capillary electrophoresis. |

| Quantitative Poisoned Primer Extension | Primer extension is performed in the presence of a chain-terminating dideoxynucleotide. researchgate.net | Quantifies the extent of polymerase read-through past the modification. | Fluorescent or radioactive gel imaging and densitometry. researchgate.net |

| Polymerase Activity Assay | Measures the rate of incorporation of a modified dNTP into a growing DNA strand. | Determines the kinetic parameters (Km, Vmax) for the utilization of the modified nucleotide. | Fluorescence-based real-time PCR, colorimetric assays. nih.gov |

Mass Spectrometry-Based Detection and Quantification of Modified Deoxynucleosides

Mass spectrometry (MS) is a powerful and indispensable tool for the detection and quantification of modified nucleosides, including this compound, directly from biological samples. nih.gov The high sensitivity and specificity of MS, particularly when coupled with liquid chromatography (LC-MS/MS), allow for the identification and measurement of even low-abundance modifications. nih.govnih.gov

The general workflow involves the enzymatic digestion of DNA into individual deoxynucleosides. This mixture is then separated by liquid chromatography, and the eluting compounds are ionized and introduced into the mass spectrometer. Quantification is typically achieved through isotope-dilution mass spectrometry, where known amounts of stable isotope-labeled internal standards, including a labeled version of this compound, are added to the sample prior to processing. nih.govisotope.com The ratio of the signal from the endogenous compound to the labeled standard allows for precise quantification.

Tandem mass spectrometry (MS/MS) is used for unambiguous identification. The precursor ion corresponding to the protonated molecule of this compound is selected and fragmented, generating a characteristic product ion spectrum. tandfonline.com The fragmentation pattern, particularly the loss of the deoxyribose sugar to yield the protonated N4,N4-dimethylcytosine base, serves as a structural signature. tandfonline.com It is crucial to distinguish this compound from its isomers, which can be achieved through careful chromatographic separation and analysis of unique fragmentation patterns. nih.govmdpi.com

Table 2: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Description | Relevance |

| Parent Ion (m/z) | The mass-to-charge ratio of the protonated molecule [M+H]+. | Used for selecting the molecule of interest in the first stage of mass analysis. |

| Product Ion (m/z) | The mass-to-charge ratio of a characteristic fragment ion. | Confirms the identity of the parent ion through specific fragmentation patterns. |

| Chromatographic Retention Time | The time at which the compound elutes from the LC column. | Helps to separate isomers and differentiate the target analyte from other sample components. mdpi.com |

| Isotope-Labeled Internal Standard | A version of the analyte containing stable isotopes (e.g., 13C, 15N). | Enables accurate quantification by correcting for sample loss during preparation and variations in instrument response. nih.gov |

Biophysical Techniques for Analyzing Protein-DNA Interactions

The presence of this compound in a DNA sequence can alter the local DNA structure and its recognition by DNA-binding proteins. Several biophysical techniques are employed to study these effects. numberanalytics.comthermofisher.com

Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is used to detect protein-DNA interactions. thermofisher.com A DNA probe containing this compound would be incubated with a protein of interest. If the protein binds to the modified DNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. thermofisher.com This can reveal whether the modification enhances, diminishes, or has no effect on protein binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of protein-DNA interactions. numberanalytics.com In a typical setup, a DNA oligonucleotide containing this compound is immobilized on a sensor chip. A solution containing the protein of interest is then flowed over the chip, and the binding is detected as a change in the refractive index at the surface.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. numberanalytics.com This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between a protein and DNA containing this compound.

X-ray Crystallography and NMR Spectroscopy: These high-resolution structural methods can provide atomic-level details of how a protein interacts with a DNA duplex containing this compound. nih.gov They can reveal changes in DNA conformation induced by the modification and the specific amino acid residues involved in recognizing the modified base.

Computational and Bioinformatic Approaches

Computational and bioinformatic methods are increasingly vital for predicting the occurrence of modified nucleosides and for designing novel nucleic acid structures with specific properties.

In Silico Prediction and Analysis of Modified Nucleoside Sites

While specific tools for predicting this compound sites are not yet established, the methodologies developed for other DNA modifications, such as N4-methylcytosine (4mC), provide a strong framework. mdpi.com These computational models often utilize machine learning and deep learning algorithms. mdpi.comfrontiersin.org

The general approach involves training a model on a dataset of known modified and unmodified sequences. The model learns to recognize sequence motifs and other genomic features associated with the presence of the modification. For instance, a deep learning model like a convolutional neural network (CNN) can be trained to identify patterns in the DNA sequence surrounding a potential modification site. mdpi.com The input to such a model would be a DNA sequence, and the output would be a probability score indicating the likelihood that a specific cytosine residue is modified to this compound. The development of such a predictor would require a substantial dataset of experimentally verified modification sites.

Table 3: Components of an In Silico Prediction Model for Modified Nucleosides

| Component | Description | Example |

| Training Dataset | A collection of DNA sequences with experimentally confirmed modified and unmodified sites. | Genomes of organisms known to contain the modification, mapped by techniques like SMRT sequencing or MS-based methods. |

| Feature Extraction | The process of converting DNA sequences into a numerical representation that the model can understand. | One-hot encoding, k-mer frequency, physicochemical properties of the DNA. mdpi.com |

| Machine Learning Algorithm | The core of the prediction model that learns the patterns associated with the modification. | Support Vector Machine (SVM), Random Forest, Convolutional Neural Network (CNN). mdpi.comnih.gov |

| Performance Evaluation | Metrics used to assess the accuracy and reliability of the prediction model. | Accuracy, Precision, Recall, F1-score, Receiver Operating Characteristic (ROC) curve analysis. nih.gov |

Rational Design of Modified Nucleic Acid Constructs

The rational design of nucleic acids incorporating this compound allows for the creation of tools for various applications, from therapeutic oligonucleotides to biophysical probes. nih.govnih.gov The design process is often guided by computational modeling and a deep understanding of nucleic acid structure and function. chemrxiv.orgfrontiersin.org

For example, if the goal is to create an antisense oligonucleotide with enhanced stability and binding affinity, this compound could be strategically incorporated. Computational tools can predict the structural and energetic consequences of such a modification. Molecular dynamics (MD) simulations can be used to model the behavior of the modified oligonucleotide and its duplex with a target RNA molecule, providing insights into its stability and conformational properties. mdpi.com

Furthermore, the design of nucleic acid-based inhibitors or aptamers can be enhanced by including modified nucleosides. nih.gov The unique chemical properties of this compound, such as its altered hydrogen bonding potential and increased hydrophobicity compared to deoxycytidine, can be exploited to achieve tighter and more specific binding to a target protein or nucleic acid. The design process involves an iterative cycle of computational prediction, chemical synthesis, and experimental validation. nih.govchemrxiv.org

Future Directions and Emerging Research Avenues in 2 Deoxy N4 Dimethylcytidine Biology

Elucidating Undiscovered Biological Functions in Eukaryotic DNA